molecular formula C17H13N3O3S2 B2560253 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 923465-37-6

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2560253
CAS RN: 923465-37-6
M. Wt: 371.43
InChI Key: HSNGKMPFNJBJAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would be quite complex. It would likely exhibit aromaticity due to the benzothiazole and thiophene rings, and the pyrrolidin-2-one moiety could introduce additional reactivity due to the presence of the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility could be affected by the polar carbonyl group and the nonpolar aromatic rings. Its melting and boiling points would likely be relatively high due to the size and complexity of the molecule .

Scientific Research Applications

Chemical Properties and Biological Activity

The molecular structure of compounds like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been a subject of interest due to their potential biological activities. For instance, studies have delved into the synthesis of thiophene analogues of known carcinogens, evaluating their potential carcinogenicity and the implications of such molecular substitutions (Ashby et al., 1978). The chemical and biological behaviors of these compounds, including their interaction with aromatic rings and potential carcinogenic effects, have been explored, although their capacity to induce tumors in vivo remains uncertain (Ashby et al., 1978).

Role in Heterocyclic Chemistry

The compound's structural components, like thiophene and benzothiazol, are of substantial interest in heterocyclic chemistry. Literature reviews and studies have detailed the versatile chemistry and varied properties of compounds containing these moieties, noting their importance in synthesizing novel organic compounds and their potential in various therapeutic and biological applications (Boča et al., 2011). The comprehensive exploration of these heterocyclic structures offers insights into their potential utility in different domains, including drug design and synthesis (Drehsen & Engel, 1983).

Applications in Medicinal Chemistry

The incorporation of heterocyclic structures like thiophene and benzothiazol in medicinal chemistry is significant. These components are often integrated into bioactive molecules, contributing to the development of compounds with potential antiviral, antitumor, and antimycobacterial properties (Ostrowski, 2022). The research emphasizes the impact of bioisosteric replacement and the structural modifications of lead compounds to optimize their activity and selectivity for desired therapeutic effects.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be a reagent in a chemical reaction, future research could involve exploring its reactivity under various conditions and with various other reactants .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-13(9-20-14(22)5-6-15(20)23)19-16-10(7-8-24-16)17-18-11-3-1-2-4-12(11)25-17/h1-4,7-8H,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNGKMPFNJBJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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